4-Sec-butoxybenzoic acid

Description

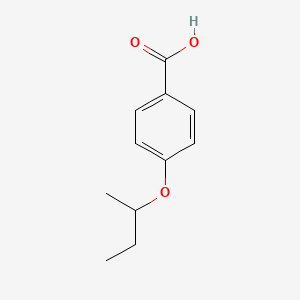

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMFDJQAHNDLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408631 | |

| Record name | 4-sec-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104097-41-8 | |

| Record name | 4-sec-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Sec-butoxybenzoic acid chemical structure and CAS number

This technical guide provides a comprehensive overview of 4-sec-butoxybenzoic acid, also known as 4-(butan-2-yloxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, identification numbers, physicochemical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway.

Core Concepts: Chemical Identity and Structure

Chemical Structure: this compound is an aromatic carboxylic acid. Its structure consists of a benzoic acid core where the hydrogen at the para-position (position 4) is substituted with a sec-butoxy group (-O-CH(CH₃)CH₂CH₃). This ether linkage and the branched alkyl chain distinguish it from its isomers, such as 4-n-butoxybenzoic acid and 4-tert-butoxybenzoic acid.

Chemical Formula: C₁₁H₁₄O₃

CAS Number: 104097-41-8[1]

Molecular Weight: 194.23 g/mol

The structural formula of this compound is presented below:

Figure 1: Chemical Structure of this compound

Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | PubChem |

| XLogP3 | 2.7 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

| Exact Mass | 194.0943 g/mol | PubChem (Predicted) |

| Monoisotopic Mass | 194.0943 g/mol | PubChem (Predicted) |

| Topological Polar Surface Area | 46.5 Ų | PubChem (Predicted) |

| Heavy Atom Count | 14 | PubChem (Predicted) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. This protocol is adapted from the general synthesis of 4-n-alkoxy benzoic acids.

Objective: To synthesize this compound from 4-hydroxybenzoic acid and 2-bromobutane.

Materials:

-

4-hydroxybenzoic acid

-

2-bromobutane (sec-butyl bromide)

-

Potassium hydroxide (KOH)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beakers)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel and flask)

-

pH indicator paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of potassium hydroxide (e.g., 2.5 equivalents) in anhydrous methanol.

-

Addition of Phenol: To the methanolic KOH solution, add 1 equivalent of 4-hydroxybenzoic acid. Stir the mixture until the acid is completely dissolved, forming the potassium salt of 4-hydroxybenzoate.

-

Alkylation: From a dropping funnel, add 1.2 equivalents of 2-bromobutane dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of Ester (if formed): After the initial reflux period, add a 10% aqueous solution of potassium hydroxide to the flask and continue to reflux for an additional 2 hours. This step ensures the hydrolysis of any ester that may have formed as a byproduct.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water to dissolve the potassium salt of the product.

-

Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted 2-bromobutane.

-

-

Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the this compound to precipitate out as a solid.

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final product.

-

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 4-Sec-butoxybenzoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-sec-butoxybenzoic acid, a member of the alkoxybenzoic acid family of organic compounds. This document details its synthesis, physicochemical properties, and explores its potential applications in research and drug development based on the known biological activities of structurally related molecules.

Physicochemical Properties

Quantitative data for this compound and its more extensively studied isomer, 4-n-butoxybenzoic acid, are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Melting Point | 119-120 °C | |

| InChIKey | LCMFDJQAHNDLEI-UHFFFAOYSA-N | |

| SMILES | CCC(C)OC1=CC=C(C=C1)C(=O)O | |

| Predicted m/z ([M+H]⁺) | 195.10158 |

Table 2: Physicochemical and Spectral Data for 4-n-Butoxybenzoic Acid (for comparison)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Melting Point | 147-150 °C | |

| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H, COOH), 8.05 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.00 (t, 2H, OCH₂), 1.80 (m, 2H, CH₂), 1.50 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) | [2] |

| ¹³C NMR (CDCl₃) | δ 172.0, 163.5, 132.0, 124.0, 114.5, 68.0, 31.0, 19.0, 13.8 | [3] |

| IR (KBr, cm⁻¹) | 2960-2860 (C-H), 1680 (C=O), 1605, 1575 (C=C), 1250 (C-O ether), 920 (O-H bend) | [1][4] |

| Mass Spectrum (m/z) | 194 (M⁺), 138, 121 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established and robust method for preparing ethers. This procedure involves the O-alkylation of a phenol with an alkyl halide. While a specific protocol for the sec-butoxy derivative is not extensively documented, the following experimental procedure is adapted from the reliable synthesis of the analogous 4-n-butoxybenzoic acid.[5]

Experimental Protocol: Williamson Ether Synthesis

This two-step process involves the initial esterification of 4-hydroxybenzoic acid, followed by etherification and subsequent hydrolysis.

Step 1: Esterification of 4-hydroxybenzoic acid (Preparation of Methyl 4-hydroxybenzoate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

Step 2: Etherification and Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add 2-bromobutane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification of Ester: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-sec-butoxybenzoate.

-

Hydrolysis: Dissolve the crude ester in methanol and add a solution of potassium hydroxide (2.0 eq) in deionized water. Reflux the mixture for 4-6 hours.

-

Isolation of Acid: After cooling, remove the methanol under reduced pressure. Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl.

-

Final Product: Collect the resulting white precipitate of this compound by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of alkoxybenzoic acids and their precursors, hydroxybenzoic acids, have been the subject of various pharmacological investigations. This suggests potential areas of interest for drug development professionals.

Anti-inflammatory and Neuroprotective Potential

Derivatives of alkoxy-containing heterocyclic compounds have demonstrated potent anti-inflammatory activity.[6][7] These compounds have been shown to modulate key inflammatory signaling pathways. For instance, certain alkoxy-substituted quinoxalines inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 by suppressing the ERK 1/2 and JNK/c-Jun cascades and activating the anti-inflammatory PI3K/Akt pathway.[6] Furthermore, some 4-alkoxy benzoxazolone derivatives have been found to exert their anti-inflammatory effects by regulating the p38/ERK-mediated MAPK-NF-κB/iNOS signaling pathway.[7]

The precursor molecule, 4-hydroxybenzoic acid, has also been investigated for its neuroprotective and anti-inflammatory properties. Studies have shown its ability to mitigate oxidative stress-induced neuronal cell death and, under certain conditions, protect against excitotoxicity.[8]

Given these findings, it is plausible that this compound could exhibit anti-inflammatory and neuroprotective effects by modulating similar signaling pathways.

Caption: Potential anti-inflammatory signaling pathways modulated by alkoxybenzoic acid derivatives.

Other Potential Applications

-

Antimicrobial and Antioxidant Activity: As derivatives of 4-hydroxybenzoic acid, alkoxybenzoic acids may possess antimicrobial and antioxidant properties.[9]

-

Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[10]

-

Liquid Crystals for Drug Delivery: Alkoxybenzoic acids are well-known for their liquid crystalline properties. These materials have applications in advanced drug delivery systems, offering controlled release and targeted delivery of therapeutic agents.[5]

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical experimental workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 13C NMR [m.chemicalbook.com]

- 4. 4-Butoxybenzoic acid [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Intracellular signaling modifications involved in the anti-inflammatory effect of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Sec-Butoxybenzoic Acid: A Technical Guide

Introduction

4-sec-butoxybenzoic acid, systematically named 4-(butan-2-yloxy)benzoic acid, is an aromatic carboxylic acid. Its chemical structure, consisting of a benzoic acid core functionalized with a sec-butoxy group at the para position, makes it a subject of interest in various fields of chemical research, including materials science and drug discovery. The interplay between the electron-donating alkoxy group and the electron-withdrawing carboxylic acid moiety on the aromatic ring influences its chemical reactivity and physical properties. Accurate characterization of this compound is paramount for its application and further studies, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being indispensable tools for structural elucidation and purity assessment. This guide provides a detailed overview of the available spectroscopic data for this compound and outlines the standard experimental protocols for these analytical methods.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 4-(butan-2-yloxy)benzoic acid |

| Synonyms | This compound, p-sec-butoxybenzoic acid |

| Chemical Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Solid (predicted) |

| PubChem CID | 5132695 |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound from computational analysis is summarized below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M-H]⁻ | 193.08702 |

| [M]⁺ | 194.09375 |

Data obtained from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for this compound is not available, the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra can be predicted based on the analysis of analogous alkoxybenzoic acids.

Expected ¹H NMR Data (in CDCl₃)

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | singlet (broad) | 10.0 - 13.0 |

| Aromatic (ortho to -COOH) | doublet | 7.9 - 8.1 |

| Aromatic (ortho to -O) | doublet | 6.8 - 7.0 |

| Methine (-O-CH-) | sextet | 4.4 - 4.6 |

| Methylene (-CH₂-) | multiplet | 1.6 - 1.8 |

| Methyl (doublet, -CH-CH₃) | doublet | 1.2 - 1.4 |

| Methyl (triplet, -CH₂-CH₃) | triplet | 0.9 - 1.1 |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Aromatic (C-O) | 160 - 165 |

| Aromatic (C-COOH) | 120 - 125 |

| Aromatic (CH, ortho to -COOH) | 130 - 135 |

| Aromatic (CH, ortho to -O) | 110 - 115 |

| Methine (-O-CH-) | 75 - 80 |

| Methylene (-CH₂-) | 28 - 32 |

| Methyl (doublet, -CH-CH₃) | 18 - 22 |

| Methyl (triplet, -CH₂-CH₃) | 9 - 13 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Strong |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| C-O | Stretch | 1250 - 1300, 1000 - 1100 | Strong |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like this compound are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is typically used.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A wider spectral width (e.g., 220 ppm) is used. A larger number of scans is typically required to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The carboxylic acid may need to be derivatized (e.g., by esterification) to increase its volatility for GC analysis. A dilute solution of the derivatized or underivatized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, often with an electron ionization (EI) source.

-

GC Separation: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Properties of 4-sec-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4-sec-butoxybenzoic acid. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for related isomers and outlines standard experimental protocols for its characterization.

Introduction

This compound is an aromatic carboxylic acid, a derivative of benzoic acid featuring a secondary butoxy group at the para (4) position of the benzene ring. Its chemical structure, including the chiral center at the secondary butyl group, influences its physical properties and potential applications in fields such as liquid crystal development and as a building block in organic synthesis. Understanding its physical properties, particularly its melting point, is crucial for its purification, identification, and application in materials science and drug discovery.

Physicochemical Properties

| Property | This compound | 4-n-Butoxybenzoic Acid | 4-tert-Butylbenzoic Acid |

| CAS Number | 104097-41-8 | 1498-96-0[1][2] | 98-73-7 |

| Molecular Formula | C₁₁H₁₄O₃[3][4] | C₁₁H₁₄O₃[1][2] | C₁₁H₁₄O₂ |

| Molecular Weight | 194.23 g/mol [3] | 194.23 g/mol [1][5] | 178.23 g/mol |

| Melting Point | Data not available | 147-150 °C[5] | 164.5-165.5 °C |

| XlogP (predicted) | 2.7[4] | 3.6[6] | 3.9 |

| IUPAC Name | 4-(butan-2-yloxy)benzoic acid[3] | 4-butoxybenzoic acid[6] | 4-tert-butylbenzoic acid |

Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis and characterization of 4-alkoxybenzoic acids, which are applicable to this compound.

A common method for the synthesis of 4-alkoxybenzoic acids is through the Williamson ether synthesis.

-

Reaction: 4-hydroxybenzoic acid is reacted with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base.

-

Procedure:

-

Dissolve 4-hydroxybenzoic acid in a suitable solvent, such as ethanol.

-

Add a stoichiometric amount of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

-

Add 2-bromobutane to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product is purified by recrystallization to obtain a crystalline solid with a sharp melting point.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.

-

The melting point is a key indicator of the purity of a crystalline solid.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

Place a small amount of the dried, purified crystals into a capillary tube, sealed at one end.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A pure compound will exhibit a sharp melting range of 1-2 °C.

-

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. 4-Butoxybenzoic acid [webbook.nist.gov]

- 2. 4-Butoxybenzoic acid [webbook.nist.gov]

- 3. cenmed.com [cenmed.com]

- 4. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-N-BUTOXYBENZOIC ACID | 1498-96-0 [chemicalbook.com]

- 6. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-sec-Butoxybenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Principles of Solubility

The solubility of an organic compound like 4-sec-butoxybenzoic acid is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The structure of this compound, featuring a polar carboxylic acid group and a non-polar sec-butoxy group, suggests it will have varied solubility across different organic solvents.

Key factors influencing solubility include:

-

Polarity: The carboxylic acid group can engage in hydrogen bonding, favoring solubility in polar solvents. The sec-butoxy group, being hydrophobic, will favor solubility in non-polar solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate.

For context, the related compound 4-n-butoxybenzoic acid has a pKa of approximately 4.48 ± 0.10, indicating it is a weak acid.[1] Its butoxy chain enhances its solubility in nonpolar solvents.[1]

Illustrative Solubility Data for 4-n-Butoxybenzoic Acid

While specific data for the sec-butyl isomer is unavailable, the following table template can be used to record experimental data for this compound. For comparison, qualitative solubility information for similar benzoic acid derivatives is often determined in solvents such as water, ethanol, methanol, chloroform, and various hydrocarbons.[2][3]

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask Method | |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask Method | |

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask Method | |

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask Method | |

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental protocols can be employed.

This is a widely used method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be utilized. This method measures the concentration at which a compound precipitates from a stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the desired organic solvents.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a research compound.

Conclusion

While direct, quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and practical experimental protocols for its determination. By following the outlined procedures, researchers and drug development professionals can generate the critical solubility data required for their work. The provided workflow offers a systematic approach to solubility assessment, from initial screening to the application of quantitative data.

References

4-Sec-Butoxybenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-sec-butoxybenzoic acid (CAS No. 104097-41-8). The following sections detail the known hazards, proper handling procedures, personal protective equipment, emergency protocols, and physical and chemical properties to ensure its safe use in a laboratory and research environment.

Disclaimer: Specific safety data for this compound is limited. Where specific data is unavailable, information for the closely related isomer, 4-n-butoxybenzoic acid (CAS No. 1498-96-0), has been provided as an approximation and is clearly noted. Researchers should handle the compound with the assumption that it shares similar hazard characteristics to its n-butyl isomer.

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Information (Approximated from 4-n-Butoxybenzoic Acid)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not widely published. The following table includes data for this compound where available and supplemented with data from its n-butyl isomer as an approximation.

| Property | Value |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Beige to light brown crystalline powder |

| Melting Point | 145 - 150 °C / 293 - 302 °F (for 4-n-butoxybenzoic acid) |

| Boiling Point | No data available |

| Solubility | Sparingly soluble in water |

| CAS Number | 104097-41-8 |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge steam.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In the event of exposure, follow these first-aid protocols immediately.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Accidental Release Measures

In the case of a spill, follow the emergency procedures outlined below.

Personal Precautions

-

Avoid dust formation.

-

Avoid breathing mist, gas, or vapors.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment, including chemical-impermeable gloves.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Evacuate personnel to safe areas.

-

Keep people away from and upwind of the spill/leak.

Environmental Precautions

-

Prevent further spillage or leakage if it is safe to do so.

-

Do not let the chemical enter drains. Discharge into the environment must be avoided.

Methods for Cleaning Up

-

Collect and arrange for disposal.

-

Keep the chemical in suitable, closed containers for disposal.

-

Remove all sources of ignition.

The following flowchart details the general procedure for handling a chemical spill of this compound.

Caption: Flowchart for chemical spill response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No specific data is available.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound is readily available. The most important known symptoms and effects are related to its potential for skin, eye, and respiratory irritation.

Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal. Do not let the product enter drains.

References

The Genesis of a Versatile Molecular Scaffold: A Technical Guide to the Discovery and History of 4-Alkoxybenzoic Acids

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, a detailed exploration of the discovery, synthesis, and historical significance of 4-alkoxybenzoic acids is presented for researchers, scientists, and professionals in drug development. This guide illuminates the foundational chemistry that gave rise to this important class of organic compounds and highlights their subsequent impact on various scientific fields, from materials science to medicinal chemistry.

From Foundational Reactions to Functional Molecules: A Historical Perspective

The story of 4-alkoxybenzoic acids is intrinsically linked to the development of fundamental organic synthesis methodologies in the 19th century. While a singular "discovery" of the entire class is not attributed to one individual, their synthesis became readily achievable following Alexander Williamson's development of the eponymous Williamson ether synthesis in 1850.[1][2][3][4][5] This reaction, which involves the reaction of an alkoxide with an organohalide, provided a robust and versatile method for forming the ether linkage that characterizes these compounds.[1][2][3][4][5]

The logical precursor to 4-alkoxybenzoic acids is 4-hydroxybenzoic acid , a naturally occurring compound found in various plants.[6] The commercial production of 4-hydroxybenzoic acid is achieved through the Kolbe–Schmitt reaction, a process developed in the mid-1800s.[6][7] With a reliable source of the phenolic starting material and the advent of the Williamson ether synthesis, chemists of the late 19th and early 20th centuries were equipped with the necessary tools to systematically synthesize a wide array of 4-alkoxybenzoic acids by reacting 4-hydroxybenzoate with various alkyl halides.

A significant driver for the synthesis and study of 4-alkoxybenzoic acids was the burgeoning field of liquid crystal research.[8][9][10] Researchers in the early 20th century discovered that the elongated, rod-like structure of these molecules, a consequence of the para-substituted aromatic ring and the attached alkoxy chain, made them ideal candidates for exhibiting mesomorphic (liquid crystalline) phases.[11] The ability of the carboxylic acid groups to form hydrogen-bonded dimers further enhances the molecular anisotropy, a key factor in the formation of liquid crystalline states.[11][12]

Quantitative Data Summary

The physical properties of 4-alkoxybenzoic acids, particularly their melting points and liquid crystalline transition temperatures, vary systematically with the length of the alkoxy chain. This homologous series provides a clear example of structure-property relationships in organic molecules.[13]

| Alkoxy Group | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methoxy | C₈H₈O₃ | 152.15 | 185-187 |

| Ethoxy | C₉H₁₀O₃ | 166.17 | 199.6[14] |

| Propoxy | C₁₀H₁₂O₃ | 180.20 | 148-150 |

| Butoxy | C₁₁H₁₄O₃ | 194.23 | 145-148 |

| Pentoxy | C₁₂H₁₆O₃ | 208.25 | 137-140 |

| Hexoxy | C₁₃H₁₈O₃ | 222.28 | 152-154 |

| Heptoxy | C₁₄H₂₀O₃ | 236.31 | 143-145 |

| Octoxy | C₁₅H₂₂O₃ | 250.33 | 148-150 |

Experimental Protocols

The synthesis of 4-alkoxybenzoic acids is a staple of organic chemistry laboratory work and is most commonly achieved via the Williamson ether synthesis, starting from 4-hydroxybenzoic acid.

Synthesis of 4-n-Alkoxybenzoic Acids from 4-Hydroxybenzoic Acid[15]

Materials:

-

p-Hydroxybenzoic acid (0.1 mole)

-

Corresponding n-alkyl halide (0.12 mole)

-

Potassium hydroxide (KOH) (0.25 mole)

-

Methanol (100 ml)

-

10% aqueous KOH solution

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol or acetic acid for recrystallization

Procedure:

-

Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding n-alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol in a round-bottom flask.

-

Reflux the reaction mixture for 3 to 4 hours. For higher alkyl chain lengths, the refluxing period should be extended to 7 to 8 hours.

-

Add 20 ml of 10% aqueous KOH solution to the reaction mixture and continue refluxing for an additional two hours to ensure the hydrolysis of any ester that may have formed.

-

Cool the solution to room temperature.

-

Acidify the solution with concentrated HCl to precipitate the 4-alkoxybenzoic acid.

-

Filter the precipitate using vacuum filtration.

-

Recrystallize the crude product from ethanol or acetic acid to obtain the purified 4-alkoxybenzoic acid.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and a key biological signaling pathway involving 4-alkoxybenzoic acid derivatives.

The inhibition of the Trypanosome Alternative Oxidase (TAO) by certain 4-alkoxybenzoic acid derivatives represents a promising avenue for the development of novel therapeutics against trypanosomal infections.[15][16][17] These compounds act as inhibitors of this crucial respiratory enzyme in trypanosomes, highlighting the potential of the 4-alkoxybenzoic acid scaffold in medicinal chemistry.[15]

References

- 1. byjus.com [byjus.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Williamson_ether_synthesis [chemeurope.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 10. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IB Colourful Solutions in Chemistry [ibchem.com]

- 14. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Butoxybenzoic Acid and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Butoxybenzoic acid, a substituted aromatic carboxylic acid, and its isomers are compounds of significant interest in materials science and pharmaceutical development. The positioning of the butoxy group on the benzoic acid ring, as well as the isomeric form of the butyl group itself, gives rise to a variety of molecules with distinct physicochemical properties. This guide provides a comprehensive overview of the principal isomers of n-butoxybenzoic acid, their fundamental properties, experimental protocols for their synthesis and characterization, and their applications.

Introduction to Butoxybenzoic Acid Isomers

Butoxybenzoic acid (C₁₁H₁₄O₃) consists of a benzoic acid core with an attached butoxy group (-OC₄H₉). Isomerism in this compound can arise from two sources: the substitution pattern on the benzene ring and the structure of the butyl group.

The primary focus of this guide is on the three positional isomers of n-butoxybenzoic acid, where the butoxy group is attached at the ortho (2-), meta (3-), or para (4-) position relative to the carboxyl group. These are:

-

2-Butoxybenzoic Acid

-

3-Butoxybenzoic Acid

-

4-Butoxybenzoic Acid

Additionally, the butyl group itself can exist as one of four isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. Each of these can, in principle, be substituted at the 2-, 3-, or 4- position of benzoic acid, leading to a wider array of isomers. This guide will concentrate on the n-butoxy positional isomers due to their prevalence in research and available data.

The structural differences between the three main positional isomers of n-butoxybenzoic acid are illustrated below.

Core Physicochemical Properties

The position of the butoxy group significantly influences the physical and chemical properties of the molecule, such as melting point, boiling point, acidity (pKa), and solubility. These properties are critical for applications in drug development, where they affect absorption, distribution, metabolism, and excretion (ADME), and in materials science, where they dictate self-assembly and phase behavior.[1]

Comparative Data of n-Butoxybenzoic Acid Isomers

The following table summarizes the key quantitative data for the 2-, 3-, and 4-n-butoxybenzoic acid isomers for easy comparison.

| Property | 2-Butoxybenzoic Acid | 3-Butoxybenzoic Acid | 4-Butoxybenzoic Acid |

| CAS Number | 2200-81-9[2] | 93351-38-3[3] | 1498-96-0[4] |

| Molecular Formula | C₁₁H₁₄O₃[2] | C₁₁H₁₄O₃[3] | C₁₁H₁₄O₃[4] |

| Molecular Weight | 194.23 g/mol [2] | 194.23 g/mol [3] | 194.23 g/mol [4] |

| Appearance | Solid | Solid | White to light brown crystalline powder[1] |

| Melting Point | 45-47 °C | 60-62 °C | 147-150 °C[4] |

| Boiling Point | Data not available | Data not available | 290.67 °C (rough estimate) |

| pKa (Predicted) | ~4.0 (Estimated) | ~4.2 (Estimated) | 4.48 ± 0.10 |

| Solubility in Water | Sparingly soluble | Sparingly soluble | Sparingly soluble[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of butoxybenzoic acid isomers are crucial for ensuring purity and verifying structure. The following sections outline standard experimental protocols.

Synthesis of Butoxybenzoic Acids

A common and robust method for synthesizing alkoxybenzoic acids is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.[5] This two-step process is generally applicable to all three positional isomers.

Step 1: Williamson Ether Synthesis (Alkylation) This step involves the reaction of a methyl hydroxybenzoate isomer with an alkyl halide (in this case, 1-bromobutane) in the presence of a weak base.

-

Materials : Methyl 4-hydroxybenzoate (or 2-/3- isomer), 1-Bromobutane, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure : a. Dissolve methyl hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. b. Add 1-bromobutane (1.2 eq) to the reaction mixture. c. Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into deionized water. e. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times. f. Combine the organic layers, wash with deionized water and brine, then dry over anhydrous magnesium sulfate. g. Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl butoxybenzoate ester.[5]

Step 2: Saponification (Hydrolysis) The ester is then hydrolyzed to the carboxylic acid using a strong base.

-

Materials : Crude methyl butoxybenzoate, Potassium Hydroxide (KOH), Methanol, 1M Hydrochloric Acid (HCl).

-

Procedure : a. Dissolve the crude ester in methanol. b. Add an aqueous solution of potassium hydroxide (2.0 eq). c. Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC). d. Cool the solution and remove the methanol under reduced pressure. e. Add deionized water to the residue and acidify to pH 2-3 with 1M HCl, which will precipitate the butoxybenzoic acid.[5] f. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Step 3: Purification by Recrystallization The final product is purified by recrystallization to remove any remaining impurities.

-

Procedure : a. Dissolve the crude butoxybenzoic acid in a minimum amount of a hot solvent system (e.g., ethanol/water or acetone/water). b. Allow the solution to cool slowly to room temperature, promoting the formation of large, pure crystals. c. Further cool the flask in an ice bath to maximize crystal yield. d. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. e. Dry the crystals to obtain the pure butoxybenzoic acid isomer.[5]

The workflow for the synthesis and purification is depicted in the following diagram.

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration The acid dissociation constant (pKa) is a measure of the acidity of a compound. A standard method for its determination is potentiometric titration.

-

Principle : A solution of the butoxybenzoic acid isomer is titrated with a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

Procedure : a. Prepare a solution of the butoxybenzoic acid isomer of known concentration in a suitable solvent (e.g., an ethanol-water mixture to ensure solubility). b. Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of the base. c. Plot a titration curve of pH versus the volume of NaOH added. d. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination by Gravimetric Method The solubility of a compound in a given solvent at a specific temperature can be determined using the gravimetric method.

-

Principle : A saturated solution of the solute is prepared, and the concentration of the solute in a known mass or volume of the solution is determined by evaporating the solvent and weighing the remaining solid.

-

Procedure : a. Add an excess amount of the butoxybenzoic acid isomer to a known volume of the solvent (e.g., water) in a sealed container. b. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. c. Carefully filter a known volume of the saturated solution to remove any undissolved solid. d. Transfer the clear filtrate to a pre-weighed evaporating dish. e. Evaporate the solvent completely in an oven at a temperature below the melting point of the solute. f. Cool the dish in a desiccator and weigh it. The difference in weight gives the mass of the dissolved solute. g. Calculate the solubility in units such as g/L or mol/L.

Applications in Drug Development and Materials Science

Butoxybenzoic acids serve as versatile building blocks and intermediates in various fields. Their utility is largely derived from the combination of a hydrophobic butoxy tail and a hydrophilic, reactive carboxylic acid head.

-

Pharmaceutical Intermediates : Benzoic acid and its derivatives are widely used in the pharmaceutical industry as precursors for the synthesis of more complex active pharmaceutical ingredients (APIs).[6] The butoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption and cell membrane permeability. While specific drugs derived directly from these isomers are not prominent, they are valuable scaffolds in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

-

Liquid Crystals : 4-Butoxybenzoic acid, and other p-alkoxybenzoic acids, are well-known for their liquid crystalline properties.[5] The rod-like shape of the molecules allows them to self-assemble into ordered structures. The carboxylic acid groups typically form hydrogen-bonded dimers, creating a more rigid and elongated unit (mesogen) that facilitates the formation of nematic and smectic liquid crystal phases.[5] These properties make them valuable in applications such as displays and sensors.[5] The relationship between the molecular structure and liquid crystal behavior is a key area of research, as illustrated below.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Butoxybenzoic acid | C11H14O3 | CID 14955523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Butoxybenzoic acid | C11H14O3 | CID 652955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. benchchem.com [benchchem.com]

- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Frontiers for 4-Sec-butoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of benzoic acid are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this chemical space, 4-sec-butoxybenzoic acid offers a unique structural scaffold that warrants further investigation for therapeutic applications. The presence of the sec-butoxy group can modulate the lipophilicity and steric profile of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic properties compared to simpler analogs. This technical guide outlines potential research areas for novel this compound derivatives, including esters and amides. It provides a framework for their synthesis, characterization, and evaluation in key therapeutic areas. While specific experimental data for this compound derivatives are not yet prevalent in published literature, this document extrapolates from research on structurally related compounds to propose promising avenues for investigation.

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives are ubiquitous in nature and have been extensively utilized in the pharmaceutical and food industries. The carboxylic acid moiety provides a key interaction point for biological targets, while substitutions on the phenyl ring allow for the fine-tuning of physicochemical properties and biological specificity. A comprehensive review of p-hydroxybenzoic acid (PHBA) and its derivatives reveals a wide array of biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and even potential in the management of sickle cell disease.[1][2] The introduction of an alkoxy group at the 4-position, as seen in this compound, is a common strategy in medicinal chemistry to enhance membrane permeability and oral bioavailability. This structural feature makes this compound a promising starting point for the development of novel therapeutic agents.

Proposed Research Areas and Methodologies

Based on the known activities of related benzoic acid derivatives, the following research areas are proposed for this compound derivatives:

-

Antimicrobial Agents: Targeting both bacterial and fungal pathogens.

-

Anti-inflammatory Therapeutics: Investigating the modulation of inflammatory pathways.

-

Anticancer Agents: Exploring cytotoxicity against various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of novel derivatives will primarily involve the modification of the carboxylic acid group of this compound to form esters and amides.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Esterification

-

Activation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a chlorinating agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-sec-butoxybenzoyl chloride.

-

Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).

-

Add the desired alcohol (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography or recrystallization to yield the pure product.

Experimental Protocol: General Procedure for Amidation

-

Follow steps 1-3 for the activation of this compound to obtain the acyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, 2.0 equivalents) in the same solvent.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.

Data Presentation: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives (Hypothetical Data for Illustration)

| Derivative Type | Compound ID | Target Organism | MIC (µg/mL) |

| Ester | 4-SBB-E1 | Staphylococcus aureus | 16 |

| Ester | 4-SBB-E2 | Escherichia coli | 32 |

| Amide | 4-SBB-A1 | Candida albicans | 8 |

| Amide | 4-SBB-A2 | Pseudomonas aeruginosa | 64 |

Note: This table presents hypothetical data to illustrate the expected format. Actual values would be determined experimentally.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed in vitro by measuring their ability to inhibit key inflammatory mediators and in vivo using animal models of inflammation.

Signaling Pathway: NF-κB Mediated Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by 4-SBB derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Cell Viability: Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production (Hypothetical Data)

| Derivative ID | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 4-SBB-E1 | 10 | 45 | 38 |

| 4-SBB-E1 | 50 | 78 | 71 |

| 4-SBB-A1 | 10 | 52 | 48 |

| 4-SBB-A1 | 50 | 85 | 81 |

Note: This table presents hypothetical data for illustrative purposes.

Anticancer Activity

The anticancer potential of the synthesized compounds should be screened against a panel of human cancer cell lines.

Signaling Pathway: Apoptosis Induction

Caption: Proposed mechanism of apoptosis induction by 4-SBB derivatives in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: In Vitro Cytotoxicity of 4-SBB Derivatives (Hypothetical Data)

| Derivative ID | Cancer Cell Line | IC50 (µM) |

| 4-SBB-E1 | MCF-7 (Breast Cancer) | 25.3 |

| 4-SBB-E1 | A549 (Lung Cancer) | 42.1 |

| 4-SBB-A1 | HCT116 (Colon Cancer) | 18.7 |

| 4-SBB-A1 | HeLa (Cervical Cancer) | 35.5 |

Note: This table presents hypothetical data for illustrative purposes.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of esters and amides, coupled with the potential for diverse biological activities, makes this an attractive area for further research. Future studies should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic variations in the ester and amide moieties to understand the structural requirements for optimal activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of lead compounds in relevant animal models.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.

References

Unveiling the Mesomorphic Realm of Alkoxybenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of alkoxybenzoic acids, a class of organic compounds renowned for their rich mesomorphic behavior. This document provides a comprehensive overview of their liquid crystalline properties, the experimental techniques used to characterize them, and the fundamental molecular interactions that govern their phase transitions. This guide is intended to serve as a valuable resource for researchers and professionals working in materials science, chemistry, and drug development, offering both foundational knowledge and practical insights.

Introduction to Mesomorphic Behavior in Alkoxybenzoic Acids

Alkoxybenzoic acids are a classic example of thermotropic liquid crystals, meaning their ordered, fluid phases are induced by changes in temperature.[1] The defining structural feature of these molecules is a rigid benzoic acid core attached to a flexible alkoxy chain. This combination of rigidity and flexibility is a key prerequisite for the formation of liquid crystal phases.

The mesomorphic behavior of alkoxybenzoic acids is fundamentally driven by the formation of hydrogen-bonded dimers.[2] The carboxylic acid groups of two molecules associate to form a more elongated, rod-like supramolecular structure. These dimers then self-assemble into various ordered arrangements, giving rise to the different liquid crystalline phases observed. The length of the alkoxy chain plays a crucial role in determining the specific type of mesophase (nematic or smectic) and the temperatures at which these phases appear.[3]

Liquid Crystalline Phases of Alkoxybenzoic Acids

The two primary types of liquid crystal phases exhibited by the homologous series of p-alkoxybenzoic acids are the nematic (N) and smectic (Sm) phases.

-

Nematic Phase (N): In the nematic phase, the elongated molecular dimers exhibit long-range orientational order, meaning they tend to align along a common direction, known as the director. However, they lack any long-range positional order, behaving like a fluid in terms of their center of mass.[4] This phase is characterized by its thread-like optical textures when viewed under a polarized optical microscope.

-

Smectic Phase (Sm): The smectic phase possesses a higher degree of order than the nematic phase. In addition to orientational order, the molecules are also arranged in layers.[4] Different types of smectic phases are distinguished by the arrangement of molecules within these layers. For instance, in the Smectic A (SmA) phase, the molecular long axes are, on average, perpendicular to the layer planes, while in the Smectic C (SmC) phase, they are tilted.[5] Longer alkoxy chains in the p-alkoxybenzoic acid series tend to favor the formation of smectic phases.[3]

The transitions between the crystalline solid (Cr), smectic, nematic, and isotropic liquid (I) phases occur at specific, reproducible temperatures. These transition temperatures are a critical characteristic of each compound in the homologous series.

Quantitative Data on Phase Transitions

The phase transition temperatures for the homologous series of p-alkoxybenzoic acids (nOBA, where 'n' is the number of carbon atoms in the alkoxy chain) have been extensively studied. The following table summarizes the transition temperatures (°C) observed upon heating for various members of this series.

| n (Alkyl Chain Length) | Crystal (Cr) to Smectic (Sm) or Nematic (N) Transition (°C) | Smectic (Sm) to Nematic (N) Transition (°C) | Nematic (N) to Isotropic (I) Transition (°C) |

| 3 | 145 (to N) | - | 154 |

| 4 | 147 (to N) | - | 161 |

| 5 | 123 (to N) | - | 152 |

| 6 | 108 (to N) | - | 154 |

| 7 | 98 (to SmC) | 102 | 147 |

| 8 | 101 (to SmC) | 108 | 147 |

| 9 | 97 (to SmC) | 114 | 143 |

| 10 | 100 (to SmC) | 120 | 142 |

| 12 | 105 (to SmC) | 128 | 138 |

Note: The data presented is a compilation from various sources and may show slight variations depending on the experimental conditions and purity of the samples.[3][6]

Key Experimental Protocols

The characterization of the mesomorphic behavior of alkoxybenzoic acids relies on a suite of complementary analytical techniques. The following sections detail the methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[7]

Methodology:

-

Sample Preparation: A small amount of the alkoxybenzoic acid sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) from a temperature below its melting point to a temperature in the isotropic liquid phase. This is followed by a cooling cycle at the same rate.[8]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating (or exothermic peaks on cooling) correspond to phase transitions. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an essential tool for the direct observation and identification of liquid crystal phases based on their unique optical textures.[1]

Methodology:

-

Sample Preparation: A small amount of the alkoxybenzoic acid is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Microscope Setup: The sample is observed through a polarizing microscope with crossed polarizers.[10]

-

Observation: The sample is slowly heated from its crystalline phase. As it transitions into a liquid crystalline phase, characteristic optical textures will appear due to the birefringence of the material. For example, the nematic phase often exhibits a "schlieren" or "threaded" texture, while smectic phases can show "focal-conic" or "mosaic" textures.[3]

-

Phase Identification: The transition temperatures are recorded as the points where these textures first appear or change upon heating and cooling. The specific textures observed are used to identify the type of mesophase.

X-Ray Diffraction (XRD)

X-ray diffraction (XRD) provides detailed structural information about the arrangement of molecules in the different phases, allowing for the unambiguous identification of nematic and smectic phases and the determination of key structural parameters like layer spacing in smectic phases.[11]

Methodology:

-

Sample Preparation: The alkoxybenzoic acid sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). For oriented samples, the material can be aligned in a magnetic field or by drawing fibers from the mesophase.[12]

-

Instrument Setup: The capillary is mounted in a diffractometer equipped with a temperature-controlled stage. A monochromatic X-ray beam is directed at the sample.

-

Data Acquisition: The scattered X-rays are detected by an area detector, producing a 2D diffraction pattern.

-

Data Analysis:

-

Nematic Phase: The diffraction pattern of an aligned nematic sample typically shows two diffuse crescents at wide angles (related to the average intermolecular distance) and sometimes diffuse scattering at small angles.[5]

-

Smectic Phase: A smectic phase is characterized by one or more sharp, quasi-Bragg peaks at small angles, which correspond to the layered structure. The position of these peaks allows for the calculation of the smectic layer spacing.[13] Diffuse scattering at wide angles indicates the liquid-like order within the layers.

-

Visualizing Molecular and Experimental Frameworks

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Dimerization of two alkoxybenzoic acid molecules via hydrogen bonding.

Caption: Experimental workflow for characterizing mesomorphic properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. webs.ucm.es [webs.ucm.es]

- 5. barron.rice.edu [barron.rice.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. cskscientificpress.com [cskscientificpress.com]

- 9. s4science.at [s4science.at]

- 10. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. mdpi.com [mdpi.com]

- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]

Methodological & Application

Synthesis of 4-Sec-butoxybenzoic Acid via Williamson Ether Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-sec-butoxybenzoic acid, a valuable benzoic acid derivative. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

4-Alkoxybenzoic acids are a class of compounds with diverse applications in materials science and medicinal chemistry. Their biological activities can include antimicrobial, anti-inflammatory, and antioxidant properties.[1] Specifically, certain 4-alkoxybenzoic acid derivatives have been investigated as inhibitors of enzymes such as the trypanosome alternative oxidase, highlighting their potential in drug development.[2] The synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with a secondary alkyl halide, 2-bromobutane, via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of 2-bromobutane.[3] It is important to note that the use of a secondary alkyl halide can lead to a competing E2 elimination reaction, which may reduce the overall yield of the desired ether product.[3][4]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 215 (decomposes) | 1.46 |

| 2-Bromobutane | C₄H₉Br | 137.02 | 91 | 1.255 |

| Potassium Carbonate | K₂CO₃ | 138.21 | N/A (decomposes) | 2.43 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 |

Table 2: Product Specifications and Characterization Data

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₄O₃[5] |

| Molecular Weight | 194.23 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | 100-102 °C (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.05 (d, 2H), 6.90 (d, 2H), 4.40 (m, 1H), 1.75 (m, 2H), 1.30 (d, 3H), 0.95 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.0, 163.0, 132.0, 122.0, 114.0, 75.0, 29.0, 19.0, 10.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (O-H), 2960 (C-H), 1680 (C=O), 1605, 1510 (C=C), 1250 (C-O) |

| Mass Spectrometry (m/z) | [M-H]⁻: 193.0870[5] |

Note: NMR and IR data are predicted based on the structure and data from analogous compounds.